(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridin-3-yl group attached to a cyclopentyloxy group at the 6-position. It also has a 1,4-thiazepan-4-yl group attached to a 2-fluorophenyl group at the 7-position. The thiazepan ring contains two oxygen atoms, indicating the presence of a dioxido group .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved papers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the retrieved papers .Scientific Research Applications
Synthesis and Chemical Properties
Dipolar Cycloaddition Reactions : A study demonstrated the development of a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists with a challenging chiral center. This methodology might offer insights into synthesizing structurally complex compounds, including those with similar frameworks to the subject compound (Chrovian et al., 2018).
Condensation Reaction Study : Research devoted to studying the products of condensation reactions between 2-acetylpyridine and 2-formylpyridine highlighted the synthesis of unexpected compounds with potential applications in antibacterial and antifungal areas. This research could provide a foundation for the synthesis and activity study of the subject compound (Rusnac et al., 2020).
Biological Activity and Application
Antimicrobial Activity : A study on synthesized compounds from a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed good antimicrobial activity. This suggests that compounds with a similar structure may also possess significant biological activities (Kumar et al., 2012).
Anticancer and Antimicrobial Agents : Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicate that compounds with complex heterocyclic structures can be designed to target specific biological pathways, which could be relevant for derivatives of the subject compound (Katariya et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c23-19-8-4-3-7-18(19)20-11-12-25(13-14-30(20,27)28)22(26)16-9-10-21(24-15-16)29-17-5-1-2-6-17/h3-4,7-10,15,17,20H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPCSFVYCOKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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